

# Application Notes & Protocols: Formulation Strategies for Avibactam Sodium Injection

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## Compound of Interest

Compound Name: Avibactam sodium, (+)-

CAS No.: 1383814-68-3

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## Abstract

Avibactam sodium is a pivotal non- $\beta$ -lactam,  $\beta$ -lactamase inhibitor that restores the efficacy of partnered antibiotics against a wide spectrum of multidrug-resistant Gram-negative bacteria.[1][2][3] Its unique, reversible covalent inhibition mechanism marks a significant advancement in combating resistance mediated by Class A, Class C, and some Class D  $\beta$ -lactamases.[1][4] However, as a sterile injectable product, its formulation presents distinct challenges related to stability, compatibility, and manufacturing. This document provides a comprehensive guide for researchers and drug development professionals, outlining robust strategies and detailed protocols for the successful formulation of Avibactam sodium for injection. We will explore pre-formulation characterization, excipient selection, lyophilization cycle development, and critical quality control assays, grounding our recommendations in established scientific principles and regulatory expectations.

## Introduction to Avibactam Sodium

Avibactam is a diazabicyclooctane derivative, structurally distinct from traditional  $\beta$ -lactam-based inhibitors.[3][5] It is a potent inhibitor of a broad range of serine  $\beta$ -lactamases, including extended-spectrum  $\beta$ -lactamases (ESBLs), *Klebsiella pneumoniae* carbapenemases (KPCs), and AmpC enzymes.[2][6] Unlike inhibitors such as clavulanic acid, which undergo fragmentation, avibactam's mechanism involves a reversible acylation of the enzyme's active

site serine, forming a stable carbamoyl-enzyme complex that slowly hydrolyzes to regenerate the active inhibitor.[3][4][7]

Commercially, avibactam is available in combination with ceftazidime (AVYCAZ®/ZAVICEFTA®) as a powder for reconstitution.[8][9][10] This formulation approach addresses the inherent stability challenges of  $\beta$ -lactams and their inhibitors in aqueous solution, ensuring product quality and efficacy at the point of administration.

Key Physicochemical Properties:

- Appearance: White to yellow crystalline powder.[5][9]
- Molecular Formula: C<sub>7</sub>H<sub>10</sub>N<sub>3</sub>O<sub>6</sub>SNa.[6][9]
- Molecular Weight: 287.23 g/mol .[6][9]
- Stability: Stable in the solid state under recommended storage conditions but susceptible to degradation in aqueous solutions, particularly from nucleophilic attack or exposure to strong acids/alkalis.[11][12][13]

## Pre-Formulation Studies: The Scientific Foundation

A successful formulation is built upon a thorough understanding of the Active Pharmaceutical Ingredient (API). Pre-formulation studies are non-negotiable; they dictate the entire development pathway, from excipient choice to the final manufacturing process.

### pH-Stability Profile

Causality: The stability of molecules like Avibactam, which contain hydrolyzable functional groups, is often critically dependent on pH. Identifying the pH of maximum stability is the single most important factor in developing a liquid formulation or determining the target pH for the reconstituted product. Degradation is often accelerated at both low and high pH due to acid-catalyzed and base-catalyzed hydrolysis, respectively.[13]

### Protocol 1: pH-Rate Profile Determination

- Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 3.0 to 8.0, with intervals of 0.5 pH units.

- **Sample Preparation:** Accurately weigh and dissolve Avibactam sodium in each buffer to a known concentration (e.g., 1 mg/mL).
- **Incubation:** Store aliquots of each solution at a stressed temperature (e.g., 40°C or 50°C) and a control temperature (e.g., 5°C).
- **Time-Point Analysis:** At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples and immediately quench any further degradation by dilution with a mobile phase and/or refrigeration.
- **Quantification:** Analyze the concentration of remaining Avibactam using a validated, stability-indicating HPLC method (see Section 5.1).
- **Data Analysis:** For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the apparent first-order degradation rate constant ( $k$ ). Plot  $\log(k)$  versus pH to generate the pH-rate profile and identify the pH of minimum degradation.

## Excipient Compatibility Studies

**Causality:** Excipients are necessary for function (e.g., bulking agents for lyophilization, buffers for pH control), but they can also interact with the API, leading to degradation. For instance, reducing sugars (like dextrose) can potentially interact with amine functionalities, and certain buffer salts can catalyze specific degradation reactions. Screening for these incompatibilities early prevents costly late-stage failures.

### Protocol 2: API-Excipient Compatibility Screening

- **Selection:** Choose potential excipients based on the intended dosage form (powder for reconstitution). Common candidates include:
  - **Bulking Agents:** Mannitol, Lactose, Dextrose.[\[14\]](#)[\[15\]](#)
  - **pH Modifiers/Buffers:** Sodium Carbonate, Sodium Citrate.[\[9\]](#)[\[14\]](#)
- **Sample Preparation:** Prepare intimate physical mixtures of Avibactam sodium with each excipient, typically in a 1:1 or 1:5 ratio (API:Excipient). Include a control sample of pure API.

- **Moisture Addition:** Add a small amount of water (e.g., 5-10% w/w) to a subset of samples to simulate the potential for moisture ingress and accelerate solid-state reactions.
- **Stressed Storage:** Store all samples under accelerated conditions (e.g., 40°C/75% RH) and control conditions (e.g., 25°C/60% RH) for a defined period (e.g., 2-4 weeks).
- **Analysis:** At the end of the study, analyze the samples by HPLC for the appearance of degradation products and loss of API potency. Visual inspection for color change or physical changes is also crucial.

## Formulation Development Strategy

For Avibactam sodium, a lyophilized (freeze-dried) powder for reconstitution is the most viable strategy to ensure long-term stability.<sup>[14][16]</sup> This approach removes water, the primary medium for hydrolytic degradation, thereby preserving the drug's integrity until it is prepared for intravenous infusion.

## Core Components of the Formulation

The approved combination product, AVYCAZ®, contains ceftazidime pentahydrate, avibactam sodium, and sodium carbonate (anhydrous) as a pH modifier.<sup>[9][17]</sup>

Component	Function	Rationale / Field Insight
Avibactam Sodium	Active Pharmaceutical Ingredient (API)	The $\beta$ -lactamase inhibitor.
Partner Antibiotic (e.g., Ceftazidime)	Active Pharmaceutical Ingredient (API)	Protected from degradation by Avibactam.
Sodium Carbonate	pH Adjusting Agent / Buffer	<p>Expertise: This is a critical choice. When the powder is reconstituted with water for injection, the sodium carbonate dissolves to create a buffered solution at a target pH optimal for the stability of both Avibactam and its partner <math>\beta</math>-lactam.<sup>[9][10]</sup> This prevents a sharp drop in pH that could occur from dissolving the acidic pentahydrate form of ceftazidime.</p>
(Optional) Bulking Agent	Lyophilization Aid / Cake Former	<p>Expertise: While not present in the AVYCAZ® formulation, bulking agents like mannitol are often used in lyophilized products to ensure a physically robust and elegant cake structure.<sup>[14][15]</sup> This prevents vial breakage and ensures rapid, complete dissolution upon reconstitution. The decision to omit it was likely based on the sufficient solid content and properties of the APIs and sodium carbonate themselves.</p>

## Lyophilization Cycle Development

Causality: The goal of lyophilization is to remove water without damaging the drug. A poorly designed cycle can lead to "collapse," where the product melts back during drying, resulting in a poor-quality cake, high residual moisture, and compromised stability. The cycle must be optimized based on the thermal characteristics of the specific formulation.

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### Protocol 3: Lyophilization Cycle Development

- Thermal Characterization (Pre-requisite):
  - Perform Differential Scanning Calorimetry (DSC) on the liquid formulation to determine the glass transition temperature of the maximally freeze-concentrated solute (Tg').
  - Use a Freeze-Drying Microscope (FDM) to visually determine the collapse temperature (Tc).
  - Trustworthiness: The primary drying product temperature must be maintained below Tg' and Tc to prevent product collapse. This is a non-negotiable, self-validating control point.
- Freezing Step:
  - Cool the shelves to approximately -40°C to -50°C.
  - Hold for 2-3 hours to ensure complete solidification of the product. The goal is to induce crystallization of water and create a solid matrix.
- Primary Drying (Sublimation):
  - Apply a vacuum, typically between 50-200 mTorr.
  - Increase shelf temperature to a point just below the critical temperature (Tg' or Tc), for example, -25°C.

- Expertise: This is the longest step. The shelf temperature provides the energy for ice to sublime directly into vapor. The chamber pressure is kept low to facilitate this phase transition. This step removes the bulk of the unbound water.
- Secondary Drying (Desorption):
  - After all ice is gone (indicated by a drop in product temperature and chamber pressure), increase the shelf temperature to a positive value (e.g., 25°C to 40°C).
  - Maintain a low vacuum for several hours.
  - Expertise: This step removes residual, bound water molecules from the product matrix. Achieving low residual moisture (<1-2%) is critical for long-term stability.

## Reconstitution and In-Use Stability

The formulation work is not complete until the product's stability and compatibility are confirmed after it has been prepared for administration.

The approved product label for AVYCAZ® specifies that the powder should be reconstituted with 10 mL of sterile water for injection (or other compatible solutions like 0.9% Sodium Chloride or 5% Dextrose).[8][18][19] This reconstituted solution must then be immediately diluted into an infusion bag.[20]

**Table 1: Reconstitution and Dilution Stability of Ceftazidime-Avibactam**

Storage Condition	Stability Time After Dilution in Infusion Bag	Source
Room Temperature (~25°C)	Up to 12 hours	[9][21]
Refrigerated (2-8°C)	Up to 24 hours (followed by 12 hours at room temp)	[9][20][21]

Causality: These time limits are established through rigorous in-use stability studies. The 12-hour room temperature limit ensures that the product remains potent and free of significant

degradation products during the time it takes to be administered to a patient. The refrigerated option provides flexibility for hospital pharmacies to prepare infusions in advance.

## Key Analytical Protocols (Trustworthiness Pillar)

A formulation is only as good as the methods used to test it. Validated, stability-indicating analytical methods are required by regulatory agencies like the FDA and EMA to ensure product quality.[\[22\]](#)[\[23\]](#)[\[24\]](#)

### Stability-Indicating RP-HPLC Method

Causality: A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and other potential impurities. This is achieved by developing a method that separates all these components, ensuring that the peak for the API is pure.

#### Protocol 4: Example RP-UPLC Method for Avibactam & Ceftazidime

This protocol is adapted from published methodologies.[\[25\]](#)[\[26\]](#)

- Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
- Column: HSS C18, 100 x 2.1 mm, 1.8  $\mu\text{m}$  particle size.
- Mobile Phase:
  - A: Aqueous Buffer (e.g., Potassium dihydrogen orthophosphate)
  - B: Acetonitrile
  - Isocratic Ratio: 75:25 (A:B)
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 260 nm.

- System Suitability (Self-Validation):
  - Tailing Factor: The peak for Avibactam should have a tailing factor  $\leq 2.0$ .
  - Theoretical Plates: The column should exhibit  $> 2000$  theoretical plates for the Avibactam peak.
  - Repeatability (%RSD): The relative standard deviation for six replicate injections of a standard solution should be  $\leq 2.0\%$ .
- Forced Degradation (Method Validation): To prove the method is stability-indicating, the drug substance must be subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method must demonstrate that the peaks for these degradants are resolved from the main Avibactam peak.

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## Conclusion

The formulation of Avibactam sodium injection is a multi-faceted process that hinges on a deep understanding of its physicochemical properties. The selection of a lyophilized powder for reconstitution is a proven strategy to mitigate the inherent aqueous instability of the molecule. Key success factors include precise control of pH in the reconstituted solution using an appropriate buffering agent like sodium carbonate, development of a robust, scientifically-grounded lyophilization cycle, and the use of validated, stability-indicating analytical methods to ensure product quality throughout its lifecycle. By following the principles and protocols outlined in this guide, researchers and developers can navigate the complexities of formulating this critical antibacterial agent, ultimately contributing to the fight against antimicrobial resistance.

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